Welcome to the BenchChem Online Store!
molecular formula C9H7ClN2 B8691811 2-Chloro-4-methyl-1,8-naphthyridine

2-Chloro-4-methyl-1,8-naphthyridine

Cat. No. B8691811
M. Wt: 178.62 g/mol
InChI Key: LYWDMDSBTBZWSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08507682B2

Procedure details

To a solution of 4-methyl-1,8-naphthyridin-2(1H)-one (440 mg, 2.75 mmol) in toluene was added 302 uL of POCl3 (1.2 eq). The resulting mixture was refluxed at 120° C. for 3 hours. After cooling to room temperature the reaction mixture was quenched into ice-H2O and extracted with EtOAc (3×10 mL). The combined organic extracts was washed with H2O (2×15 mL), brine (1×20 mL), and then dried over MgSO4. Concentration and purification by MPLC gave the desired 2-chloro-4-methyl-1,8-naphthyridine (330 mg, 67%). Spectroscopic data: 1H NMR (300 MHz, CDCl3) δ ppm 2.72 (s, 3 H) 7.35 (d, J=1.17 Hz, 1 H) 7.53 (dd, J=8.20, 4.40 Hz, 1 H) 8.36 (dd, J=8.35, 1.90 Hz, 1 H) 9.10 (dd, 1 H).
Quantity
440 mg
Type
reactant
Reaction Step One
Name
Quantity
302 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]2[C:6](=[N:7][CH:8]=[CH:9][CH:10]=2)[NH:5][C:4](=O)[CH:3]=1.O=P(Cl)(Cl)[Cl:15]>C1(C)C=CC=CC=1>[Cl:15][C:4]1[CH:3]=[C:2]([CH3:1])[C:11]2[C:6](=[N:7][CH:8]=[CH:9][CH:10]=2)[N:5]=1

Inputs

Step One
Name
Quantity
440 mg
Type
reactant
Smiles
CC1=CC(NC2=NC=CC=C12)=O
Name
Quantity
302 μL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature the reaction mixture
CUSTOM
Type
CUSTOM
Details
was quenched into ice-H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×10 mL)
WASH
Type
WASH
Details
The combined organic extracts was washed with H2O (2×15 mL), brine (1×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
Concentration and purification by MPLC

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=NC=CC=C2C(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 330 mg
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.